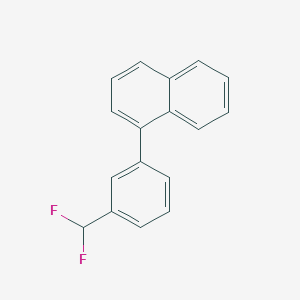

1-(3-(Difluoromethyl)phenyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H12F2 |

|---|---|

Molekulargewicht |

254.27 g/mol |

IUPAC-Name |

1-[3-(difluoromethyl)phenyl]naphthalene |

InChI |

InChI=1S/C17H12F2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |

InChI-Schlüssel |

WBLPNYGSCDULRN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 3 Difluoromethyl Phenyl Naphthalene and Analogous Structures

Strategies for Introducing the Difluoromethyl Group onto Aromatic Systems

The difluoromethyl group is a valuable substituent in medicinal chemistry, often considered a lipophilic and metabolically stable bioisostere for amino, hydroxyl, or thiol groups. nih.govresearchgate.net Its unique properties, including its ability to act as a weak hydrogen bond donor, have driven the development of numerous methods for its installation onto aromatic systems. nih.gov

Nucleophilic difluoromethylation involves the use of a difluoromethyl anion equivalent to attack an electrophilic substrate. A common strategy employs difluoromethyl phenyl sulfone as a stable, crystalline solid that can generate a nucleophilic difluoromethyl species. cas.cn This approach typically follows a two-step sequence: nucleophilic substitution with an alkyl halide, followed by reductive desulfonylation to yield the final difluoromethylated product. cas.cn

Another approach involves the use of copper-mediated nucleophilic substitution. For instance, copper(I) complexes have been developed to transfer the CF2H group to aryl halides. researchgate.net A notable reagent, [Ph4P]⁺[Cu(CF2H)2]⁻, has proven effective in the difluoromethylation of a variety of electrophiles, including both electron-rich and electron-deficient aryl iodides. researchgate.net The development of stable and isolable difluoromethyl zinc reagents, which can be used with nickel catalysts, also provides a mild, room-temperature method for the difluoromethylation of aryl halides and triflates. acs.orgnih.gov

Table 1: Examples of Nucleophilic Difluoromethylation

| Reagent/Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Difluoromethyl phenyl sulfone | Primary alkyl halides | Two-step process: substitution and reductive desulfonylation. cas.cn |

| [Ph4P]⁺[Cu(CF2H)2]⁻ | Aryl/heteroaryl iodides, bromides | Powerful, pre-formed copper reagent for various electrophiles. researchgate.net |

| ICF2H / Et2Zn / DMPU / Ni catalyst | Aryl iodides, bromides, triflates | Utilizes a stable, solid zinc reagent; proceeds at room temperature. acs.orgnih.gov |

Radical difluoromethylation has become a versatile strategy due to its mild reaction conditions and broad substrate compatibility. researchgate.net These methods rely on the generation of the difluoromethyl radical (•CF2H) from various precursors, which then adds to aromatic systems. rsc.orgrsc.org

Several reagents can serve as •CF2H precursors through processes like single-electron oxidation or reduction. rsc.org For example, visible-light-driven, metal-free methods have been developed for the difluoromethylation of various aromatic compounds, including coumarins and quinoxalin-2(1H)-ones. rsc.orgmdpi.com Mechanistic studies, often involving radical probes like TEMPO, confirm the involvement of radical intermediates in these transformations. mdpi.com The •CF2H radical is generally considered nucleophilic, which influences its reactivity and regioselectivity with different aromatic substrates. researchgate.netmdpi.com

A significant advancement is the use of bromodifluoromethane (B75531) (BrCF2H) as a •CF2H source in metallaphotoredox catalysis. princeton.edu In this system, a silyl (B83357) radical abstracts the bromine atom from BrCF2H to generate the key difluoromethyl radical. princeton.edu This radical is then trapped by a Ni(II)-aryl intermediate, which subsequently undergoes reductive elimination to form the desired C-CF2H bond. princeton.edu

Table 2: Selected Reagents for Radical Difluoromethylation

| Reagent | Activation Method | Mechanistic Insight |

|---|---|---|

| Pyridinium/Quinolinium complexes | Photocatalytic activation (blue light) | Generates •CF2H radical. rsc.org |

| PhSO2SCF2H | Visible light irradiation | Involves a difluoromethylthiyl radical intermediate. nih.gov |

| BrCF2H / (TMS)3SiH | Metallaphotoredox (Visible light, Ir/Ni dual catalyst) | Silyl radical abstracts bromine to form •CF2H. princeton.edu |

Transition metal catalysis provides powerful and direct routes for forming C(sp²)–CF2H bonds. rsc.orgnih.gov Palladium, nickel, and copper are the most commonly employed metals for these cross-coupling reactions. acs.org

Palladium and nickel catalysts are particularly effective for coupling aryl halides or triflates with a difluoromethyl source. nih.govnih.gov For instance, nickel catalysis enables the difluoromethylation of a wide range of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H), a readily available reagent. researchgate.net Mechanistic studies suggest this reaction involves the oxidative addition of the aryl chloride to Ni(0), followed by the involvement of a difluoromethyl radical. researchgate.net Similarly, a stable difluoromethyl zinc reagent has been successfully used with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.orgnih.gov

Copper-catalyzed methods are also prevalent. acs.org A two-step method involves the copper-catalyzed reaction of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the difluoromethyl arene. acs.org Another approach uses a dual palladium/silver catalyst system for the direct difluoromethylation of aryl bromides and iodides under mild conditions. acs.org

Late-stage functionalization—the introduction of a functional group at a late step in a synthetic sequence—is crucial in medicinal chemistry for rapidly generating analogs of complex molecules. rsc.orgrsc.org Several difluoromethylation methods are amenable to this strategy.

Photocatalytic methods are particularly well-suited for late-stage C-H difluoromethylation, offering high selectivity for complex heteroarenes. rsc.org Metallaphotoredox catalysis using a dual iridium/nickel system has been successfully applied to the late-stage difluoromethylation of drug analogs, demonstrating broad functional group tolerance. princeton.edu

Another powerful late-stage technique is the deaminative difluoromethylation, which converts a primary amino group into a CF2H group. researchgate.net This copper-catalyzed approach uses Katritzky salts, derived from alkyl amines, as radical precursors, enabling the C(sp³)–N bond to be cleaved and replaced with a C–CF2H bond. researchgate.net Furthermore, site-selective difluoromethylation can be achieved through a one-pot, two-step C-H borylation/difluoromethylation protocol, which is also suitable for complex substrates. rsc.org

Construction of the Arylnaphthalene Core

The formation of the biaryl linkage between the difluoromethyl-substituted phenyl ring and the naphthalene (B1677914) moiety is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura, Stille, and Negishi reactions are the cornerstones of modern biaryl synthesis, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. researchgate.net

Suzuki-Miyaura Coupling: This is one of the most efficient methods for synthesizing arylnaphthalenes. researchgate.net It involves the palladium-catalyzed reaction of an aryl- or naphthylboronic acid (or ester) with a naphthyl- or aryl halide (or triflate) in the presence of a base. researchgate.netyoutube.com The reaction generally exhibits high functional group tolerance and uses environmentally safer boronic acids. youtube.com Studies have shown that for the synthesis of 1-arylnaphthalenes, aryl rings with electron-donating substituents tend to give higher yields compared to those with electron-withdrawing groups. researchgate.net The choice and stoichiometry of the base can also influence selectivity when competing boronic acids are present. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. nih.govwikipedia.org While organotin reagents are often highly toxic, the reaction is valued for its versatility and tolerance of a wide array of functional groups. organic-chemistry.orgnumberanalytics.com The reaction can be accelerated by the addition of copper(I) salts. harvard.edu Nickel catalysts have also been developed for Stille couplings, for example, in the reaction of aryl ammonium (B1175870) salts with arylstannanes. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, typically catalyzed by palladium or nickel. wikipedia.orgyoutube.com Organozinc reagents are more reactive than their boronic acid and organotin counterparts, which can be advantageous for less reactive substrates. youtube.com This higher reactivity, however, also makes them more sensitive to air and moisture. youtube.com Nickel-catalyzed Negishi reactions have proven highly effective for the synthesis of biaryls from a wide variety of aryl halides, including those with diverse functional groups. nih.govacs.org

Table 3: Comparison of Major Cross-Coupling Reactions for Aryl-Naphthalene Synthesis

| Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium | High functional group tolerance, stable and low-toxicity reagents. researchgate.netyoutube.com | Requires a base, which can cause side reactions. youtube.com |

| Stille | Organostannane | Palladium | Very broad functional group tolerance, stable reagents. wikipedia.orgorganic-chemistry.org | High toxicity of tin reagents and byproducts. organic-chemistry.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, good for coupling complex fragments. wikipedia.orgnih.gov | Reagents are sensitive to air and moisture. youtube.com |

Intramolecular Cyclization and Annulation Methodologies (e.g., Mallory Reaction, Benzannulation)

The construction of the naphthalene core through the formation of the second aromatic ring is a direct and efficient approach. Intramolecular cyclization and annulation reactions are central to this strategy, utilizing a pre-assembled precursor to form the bicyclic aromatic system.

Mallory Reaction: The Mallory reaction is a classic photochemical method that converts diaryl-ethylene structures into phenanthrenes through an oxidative cyclization process. wikipedia.org While typically used for phenanthrenes, the underlying principle of photochemical 6π-electrocyclization can be adapted for related polycyclic aromatic hydrocarbons. The reaction begins with the UV irradiation of a stilbene (B7821643) derivative, which undergoes intramolecular cyclization to form a transient dihydrophenanthrene intermediate. wikipedia.orgnih.gov In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate aromatizes to yield the final stable aromatic product. wikipedia.orgmdpi.com For the synthesis of a 1-arylnaphthalene, a suitably substituted precursor would be required. The reaction is sensitive to the types of substituents present; it is compatible with groups like fluoro, chloro, bromo, and trifluoromethyl, but not with nitro or acetyl groups. mdpi.com

Benzannulation Reactions: Benzannulation, the formation of a benzene (B151609) ring onto an existing ring, is a powerful tool for synthesizing polysubstituted naphthalenes. These reactions often involve the [4+2] cycloaddition of a four-carbon and a two-carbon fragment.

Acid-catalyzed benzannulation of arylacetaldehydes with alkynes provides a direct route to naphthalene derivatives. Catalysts such as triflimide (HNTf₂) have been shown to be effective for this transformation under mild, metal-free conditions at room temperature. researchgate.net This method exhibits high functional group tolerance and generally proceeds with excellent regioselectivity. researchgate.net Similarly, arylepoxides and 2-arylacetal derivatives can serve as partners in these organocatalytic benzannulation reactions with aryl-alkynes. researchgate.net

Transition metals are also widely employed to catalyze annulation reactions. Gold-catalyzed intramolecular cyclization of specific alkynyl esters can produce an arylnaphthalene scaffold. nih.gov Nickel-catalyzed cyclizations have also been developed for the synthesis of arylnaphthalene lignan (B3055560) lactones, highlighting the versatility of metal catalysts in these transformations. researchgate.net A general strategy involves the reaction of arylepoxides with arylalkynes catalyzed by triflic acid, which proceeds through an epoxide-to-carbonyl rearrangement followed by an electrophilic attack and cyclization. researchgate.net

Below is a table summarizing various benzannulation approaches for forming naphthalene systems.

| Methodology | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic Benzannulation | Arylacetaldehydes & Alkynes | HNTf₂ | Metal-free, room temperature, high functional group tolerance. | researchgate.net |

| Gold-Catalyzed Cyclization | Alkynyl Esters | Au catalyst / AgSbF₆ | Mild reaction conditions, proceeds via an electrophilic benzannulation. | nih.gov |

| Nickel-Catalyzed Cyclization | Precursors from oxazolidinone imides | Nickel catalyst | Used in the synthesis of complex arylnaphthalene lignan lactones. | researchgate.net |

| Acid-Catalyzed Annulation | Arylepoxides & Arylalkynes | Triflic Acid | Involves a cascade of rearrangement, electrophilic attack, and cyclization. | researchgate.net |

| Photochemical Cyclization (Mallory Reaction) | Diaryl-ethylene derivatives | UV light, Iodine (oxidant) | Forms fused aromatic rings via a dihydrophenanthrene intermediate. | wikipedia.orgmdpi.com |

Ring Expansion Reactions to Functionalized Naphthalene Derivatives

An alternative and innovative approach to constructing the naphthalene skeleton involves the expansion of a smaller, pre-existing ring. This strategy can offer unique regiochemical control. One such method is the ring expansion of indene (B144670) derivatives. A recently developed protocol utilizes a reactive difluorodiazo hypervalent iodine(III) reagent to facilitate the ring expansion of indene to a functionalized naphthalene under mild, basic conditions at room temperature. researchgate.net

Another strategy involves a nitrogen-to-carbon transmutation of isoquinolines. This reaction, inspired by the Wittig reaction, uses an inexpensive phosphonium (B103445) ylide as the carbon source. The process is believed to proceed through the formation of a triene intermediate via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This method provides a novel pathway to access polysubstituted naphthalenes from readily available heterocyclic precursors. nih.gov

Multi-Step Synthesis Pathways for Elaborated Difluoromethylated Arylnaphthalenes

The synthesis of a specifically substituted compound like 1-(3-(difluoromethyl)phenyl)naphthalene typically requires a multi-step pathway that combines several synthetic operations. Such a pathway would logically involve two main phases: the construction of the core 1-phenylnaphthalene (B165152) skeleton and the introduction or manipulation of the difluoromethyl functional group.

A plausible synthetic route could begin with a cross-coupling reaction to form the biaryl bond. For instance, a Suzuki or Stille coupling between a naphthalene-1-boronic acid (or boronic ester) and 1-bromo-3-(difluoromethyl)benzene (B1272475) would directly generate the this compound skeleton. The required difluoromethylated starting material can often be synthesized via fluorination of a corresponding aldehyde or carboxylic acid derivative.

Alternatively, the naphthalene ring system itself could be constructed in a later step. A pathway might start with 3-(difluoromethyl)benzaldehyde. This aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium salt or phosphonate (B1237965) ester derived from a benzylic system, creating a stilbene-like intermediate. This intermediate could then undergo a photochemical Mallory-type cyclization to form the final arylnaphthalene ring system. wikipedia.org

Another elaborate pathway could involve building the naphthalene ring via benzannulation. One could start with 3-(difluoromethyl)phenylacetaldehyde and react it with an appropriate alkyne, such as phenylacetylene, under acid catalysis to construct the desired naphthalene core, although regioselectivity would need to be carefully controlled. researchgate.net

A hypothetical multi-step synthesis is outlined in the table below, demonstrating a convergent approach.

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product | Reference Principle |

|---|---|---|---|---|---|

| 1 | Suzuki Cross-Coupling | Naphthalene-1-boronic acid, 1-Bromo-3-(difluoromethyl)benzene | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | This compound | acs.org |

| 2A | Wittig Reaction | 3-(Difluoromethyl)benzaldehyde, Benzyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 1-(3-(Difluoromethyl)phenyl)-2-phenylethene (stilbene analog) | wikipedia.org |

| 2B | Photochemical Cyclization (Mallory Reaction) | 1-(3-(Difluoromethyl)phenyl)-2-phenylethene | UV light, I₂, O₂ | This compound (via cyclization at the unsubstituted phenyl ring) | wikipedia.orgmdpi.com |

The introduction of the trifluoromethyl group, a related fluorinated moiety, into molecules is a significant area of research, and biocatalytic methods are emerging for creating CF₃-substituted lactones, which could inspire future enzymatic approaches for difluoromethylation. acs.org

Advanced Spectroscopic Characterization of 1 3 Difluoromethyl Phenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR Analysis for Structural Proton Environments

Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms within a molecule. In 1-(3-(Difluoromethyl)phenyl)naphthalene, the aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. researchgate.netnih.gov The difluoromethyl group's proton (-CHF₂) exhibits a characteristic triplet due to coupling with the two fluorine atoms. The exact chemical shifts and coupling constants are sensitive to the molecule's conformation and the electronic effects of the substituents. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Naphthyl Protons | 7.4 - 8.2 | Multiplet | - |

| Phenyl Protons | 7.3 - 7.8 | Multiplet | - |

| CHF₂ | 6.5 - 7.0 | Triplet | ~55-60 |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The quaternary carbons, those directly connecting the phenyl and naphthyl rings, would appear in the aromatic region (δ 120-150 ppm) but with characteristically lower intensity. chemicalbook.comchemicalbook.com The carbon of the difluoromethyl group (CHF₂) would exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |

| Naphthyl Carbons | 125 - 135 | Doublet/Singlet |

| Phenyl Carbons | 125 - 145 | Doublet/Singlet |

| C-CHF₂ | 110 - 120 | Triplet |

| Quaternary Carbons | 135 - 145 | Singlet |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the single proton. The chemical shift of this signal provides valuable information about the electronic environment of the difluoromethyl group. wikipedia.orgamazonaws.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CHF₂ | -110 to -115 | Doublet | ~55-60 |

Note: Predicted values are relative to a standard (e.g., CFCl₃) and can vary based on the solvent and reference used.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are instrumental in definitively assigning the complex proton and carbon signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the phenyl and naphthyl ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. mdpi.comresearchgate.net It is particularly crucial for identifying the connections between the phenyl and naphthyl rings and for confirming the position of the difluoromethyl group on the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be characterized by:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C stretching (aromatic rings): Multiple sharp bands in the 1450-1600 cm⁻¹ region. nist.gov

C-F stretching (difluoromethyl group): Strong absorption bands in the 1100-1300 cm⁻¹ region.

C-H bending (aromatic rings): Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| Aromatic C-H Bend | 900 - 690 | Medium to Strong |

Note: These are general ranges and the exact peak positions and intensities can provide more specific structural information.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. The Raman spectrum of this compound is expected to be rich and complex, dominated by the vibrations of the naphthalene and phenyl ring systems. While specific experimental data for this compound is not publicly available, a detailed analysis can be constructed based on the well-understood spectra of its constituent parts: naphthalene, substituted benzenes, and biphenyl-type structures.

The spectrum can be divided into several key regions:

C-H Stretching Region (3000-3100 cm⁻¹): This region will feature multiple sharp bands corresponding to the aromatic C-H stretching vibrations of both the naphthalene and the phenyl rings. DFT calculations on similar molecules, such as dimethylnaphthalenes, confirm these assignments. researchgate.net

Aromatic C-C Stretching Region (1300-1650 cm⁻¹): A series of strong to medium intensity bands characterizes the in-plane stretching of the carbon-carbon bonds within the aromatic rings. These are often referred to as quadrant, semi-circle, and breathing modes of the rings. For naphthalene derivatives, characteristic bands appear around 1580, 1460, and 1380 cm⁻¹. nih.govnanoient.org

In-Plane Bending and Deformation Region (1000-1300 cm⁻¹): This area contains a multitude of mixed vibrations, including C-H in-plane bending ("scissoring") and ring deformation modes. The C-C stretching vibration between the naphthalene and phenyl rings is also expected in this region, though it is often weak.

Out-of-Plane Bending and Low-Frequency Region (< 1000 cm⁻¹): This region includes C-H and C-C out-of-plane bending vibrations. The lowest frequency modes, typically below 200 cm⁻¹, correspond to the torsional motion between the phenyl and naphthalene rings, which defines the compound's conformation. nih.gov

The introduction of the difluoromethyl substituent is expected to introduce unique vibrations and perturb the modes of the phenyl ring, as detailed in the following section.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple sharp peaks from both ring systems. |

| Aromatic C=C Stretch | 1300 - 1650 | Series of strong bands characteristic of naphthalene and phenyl rings. |

| C-F Asymmetric/Symmetric Stretch | 1100 - 1400 | Strong intensity bands, key identifiers for the difluoromethyl group. |

| C-H In-Plane Bend | 1000 - 1300 | Mixed with ring deformation modes. |

| Ring Breathing Modes | 990 - 1050 | Characteristic vibrations of the phenyl and naphthalene cores. |

| C-H Out-of-Plane Bend | 700 - 950 | Strong bands whose positions are sensitive to substitution patterns. |

| C-CF₂ Stretch | ~805 | Expected based on studies of trifluoromethyl benzenes. ias.ac.in |

| Ring Torsion/Deformation | < 600 | Low-frequency modes related to the overall molecular structure. |

Analysis of C-F Stretching Vibrational Modes

The difluoromethyl (-CHF₂) group is a significant functional feature of this compound, and its vibrational modes provide a distinct spectroscopic signature. The carbon-fluorine bond is highly polar, resulting in vibrations that are typically strong in infrared spectra and readily observable in Raman spectra.

The primary vibrational modes associated with the -CHF₂ group are:

C-F Stretching Vibrations: Organofluorine compounds display strong C-F stretching bands in the 1000-1400 cm⁻¹ region. For a difluoromethyl group, two distinct C-F stretching vibrations are expected: an asymmetric stretch and a symmetric stretch. Studies on related fluorinated compounds show that asymmetric C-F stretching frequencies (νas(C-F)) typically appear at higher wavenumbers than symmetric ones (νs(C-F)). For instance, in hexafluorocyclopentene derivatives, these bands are observed in the ranges of 1330-1361 cm⁻¹ (asymmetric) and 1231-1264 cm⁻¹ (symmetric). nih.gov

C-H Stretching (of the CHF₂ group): The C-H bond in the difluoromethyl group will have its own stretching frequency, typically found just below 3000 cm⁻¹.

Deformation Modes: Bending or deformation modes (scissoring, wagging, twisting, rocking) involving the C-F bonds occur at lower frequencies, typically in the 500-800 cm⁻¹ range.

The precise frequencies of these modes are influenced by coupling with other vibrations in the molecule, particularly the phenyl ring. For substituted trifluoromethyl benzenes, a characteristic C-CF₃ stretching mode is often identified near 1330 cm⁻¹, which arises from strong interaction with C-C-C in-plane bending modes. ias.ac.in A similar coupling effect is anticipated for the C-CHF₂ group in the title compound.

| Vibrational Mode (CHF₂ Group) | Expected Wavenumber Range (cm⁻¹) | Expected Raman Intensity |

| Asymmetric C-F Stretch (νas) | 1300 - 1400 | Medium to Strong |

| Symmetric C-F Stretch (νs) | 1100 - 1250 | Medium to Strong |

| C-H Bending/Deformation (δ) | 1150 - 1200 | Variable |

| CHF₂ Rocking/Wagging | 500 - 800 | Weak to Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy) for Electronic Transitions

Electronic spectroscopy, utilizing ultraviolet and visible light, probes the π-π* and n-π* electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the highly conjugated π-electron system of the interconnected naphthalene and phenyl rings.

The parent compound, 1-phenylnaphthalene (B165152), serves as an excellent reference. It is a fluorescent molecule with a reported excitation maximum (λ_ex) at approximately 283 nm and an emission maximum (λ_em) at 345 nm, resulting in a Stokes shift of 62 nm. aatbio.com The NIST spectral database for 1-phenylnaphthalene shows a prominent absorption peak around 225 nm and a broader, structured band centered around 290 nm. nist.gov These absorptions are characteristic of the π-π* transitions within the aromatic system.

| Spectroscopic Parameter | 1-Phenylnaphthalene (Reference) | This compound (Predicted) |

| Molecular Formula | C₁₆H₁₂ nist.gov | C₁₇H₁₂F₂ |

| Absorption Maxima (λ_max) | ~225 nm, ~290 nm nist.gov | Minor shifts expected from reference values. |

| Excitation Maximum (λ_ex) | ~283 nm aatbio.com | Minor shifts expected from reference values. |

| Emission Maximum (λ_em) | ~345 nm aatbio.com | Minor shifts expected from reference values. |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. It also reveals fragmentation patterns that offer valuable structural information. nih.gov

For this compound, the elemental composition is C₁₇H₁₂F₂. This corresponds to a calculated monoisotopic mass of 254.0907 Da. nih.gov The presence of this ion with high mass accuracy in an ESI or other soft ionization source would confirm the compound's elemental formula.

Under higher-energy conditions, such as electron ionization (EI), the molecule will fragment in predictable ways based on the stability of the resulting ions. The aromatic nature of the compound ensures that the molecular ion ([M]•⁺) at m/z 254 will be highly abundant. whitman.edu Key fragmentation pathways would include:

Loss of H•: A peak at m/z 253 ([M-1]⁺) due to the loss of a hydrogen atom.

Loss of HF: A neutral loss of hydrogen fluoride (B91410) (20.01 Da) would yield a fragment ion at m/z 234. This is a common fragmentation pathway for fluorinated compounds. nih.gov

Loss of •CHF₂: Cleavage of the C-C bond between the phenyl ring and the difluoromethyl group would result in the loss of a difluoromethyl radical (51.01 Da), producing a stable cation at m/z 203, corresponding to the [C₁₆H₁₁]⁺ fragment.

Ring Cleavage: Cleavage of the bond connecting the two aromatic rings could produce ions corresponding to the naphthalene cation ([C₁₀H₇]⁺) at m/z 127 or the 3-(difluoromethyl)phenyl cation ([C₇H₅F₂]⁺) at m/z 127.

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂F₂ |

| Molecular Weight (Average) | 254.28 g/mol nih.gov |

| Monoisotopic Mass (Exact) | 254.09070671 Da nih.gov |

| Predicted HRMS Fragments (m/z) | |

| [M]•⁺ | 254.0907 |

| [M-H]⁺ | 253.0829 |

| [M-HF]•⁺ | 234.0845 |

| [M-CHF₂]⁺ | 203.0855 |

| [C₁₀H₇]⁺ (Naphthyl cation) | 127.0542 |

| [C₇H₅F₂]⁺ (Difluoromethylphenyl cation) | 127.0353 |

Computational Chemistry and Theoretical Investigations of 1 3 Difluoromethyl Phenyl Naphthalene

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay of computational chemistry for predicting molecular properties. For a molecule like 1-(3-(difluoromethyl)phenyl)naphthalene, DFT calculations would be performed using a functional (e.g., B3LYP or CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. These calculations provide fundamental insights into the molecule's geometry, stability, and electronic characteristics.

A crucial first step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl and naphthalene (B1677914) rings.

Due to the rotational freedom around the single bond connecting the two aromatic rings, the molecule can exist in various conformations. A conformational energy landscape would be generated by systematically rotating this bond and calculating the relative energy at each step. This landscape identifies the most stable conformer (global minimum) and any other local energy minima, along with the energy barriers for interconversion between them. Such analysis is vital for understanding the molecule's flexibility and the predominant shapes it adopts.

The electronic structure of a molecule is key to its reactivity and optical properties. DFT is used to calculate the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be more easily excited.

Table 1: Hypothetical DFT Electronic Properties (Note: The following table is illustrative. Specific values for this compound are not available in the searched literature and would require dedicated computational studies.)

| Parameter | Description | Expected Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming experimental results and understanding the molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared to experimental data, help in the precise assignment of each signal to specific protons and carbon atoms in the molecule.

Vibrational Frequencies: DFT calculations can determine the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Analyzing these vibrational modes (e.g., C-H stretching, C-F stretching, ring deformations) provides a molecular fingerprint and confirms the presence of specific functional groups.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These transitions are often dominated by HOMO → LUMO excitations.

Molecular Orbital Theory and Electron Delocalization

Beyond just their energies, the spatial distribution of the frontier molecular orbitals (HOMO and LUMO) provides insight into chemical reactivity. Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to participate in chemical reactions.

For this compound, it is expected that the HOMO would be delocalized primarily across the electron-rich naphthalene ring system, indicating this is the likely site for electrophilic attack. Conversely, the LUMO might be distributed over both the naphthalene and the difluoromethyl-substituted phenyl ring, with the electron-withdrawing nature of the -CHF₂ group potentially localizing it more on the phenyl ring, marking sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into localized orbitals that align with the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. This analysis provides a detailed picture of bonding and charge distribution.

NBO analysis quantifies the charge on each atom, revealing the effects of substituents. For this molecule, it would show the electron-withdrawing effect of the difluoromethyl group on the phenyl ring. Furthermore, NBO examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energies (E⁽²⁾) associated with these interactions indicate the strength of intramolecular charge transfer. For example, a significant interaction between a π orbital of the naphthalene ring (donor) and a π* orbital of the phenyl ring (acceptor) would imply strong electronic communication and delocalization across the molecule.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone |

| (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule, identifying regions that are electron-rich and electron-poor. This visualization helps in predicting how the molecule will interact with other chemical species. The MEP is mapped onto the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would highlight the strong electron-withdrawing nature of the difluoromethyl (-CHF2) group. The fluorine atoms, being highly electronegative, pull electron density away from the adjacent carbon and hydrogen atoms. Consequently, the region around the difluoromethyl group, particularly the hydrogen atom, would exhibit a positive electrostatic potential (a bluish hue), making it a potential site for interactions with electron-rich species.

Conversely, the naphthalene and phenyl rings, being π-conjugated systems, would generally show regions of negative electrostatic potential (a reddish or yellowish hue) above and below the plane of the rings. These areas are the likely sites for electrophilic interactions. The presence of the electron-withdrawing difluoromethyl group on the phenyl ring would modulate the electron density of that ring system, making it less electron-rich compared to an unsubstituted phenyl ring. A computational study on a similar molecule, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, also utilized MEP analysis to understand charge transfer within the molecule. scienceopen.comresearchgate.net Theoretical studies on other molecules have demonstrated how MEP maps can be significantly altered by factors like spatial confinement, which can change the shape and potential values around the molecule. mdpi.com

The table below, based on typical MEP analyses of aromatic compounds, illustrates the expected potential distributions.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Naphthalene π-system | Negative | Red/Yellow | Prone to electrophilic attack |

| Phenyl Ring π-system | Slightly less negative than naphthalene | Yellow/Green | Prone to electrophilic attack |

| Difluoromethyl Group (H-atom) | Positive | Blue | Potential H-bond donor site |

| Difluoromethyl Group (F-atoms) | Negative | Red | Nucleophilic character |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in technologies like optical switching, frequency conversion, and data storage. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is governed by molecular polarizability (α) and hyperpolarizability (β). Computational quantum chemistry provides a powerful means to predict these properties.

Molecules with significant NLO properties often possess a π-conjugated system and a strong charge asymmetry, typically induced by the presence of both electron-donating and electron-withdrawing groups. In this compound, the naphthalene and phenyl rings form an extended π-system. The difluoromethyl group acts as an electron-withdrawing substituent. The interaction between the π-system and this group can lead to intramolecular charge transfer, a key factor for NLO activity.

The following table presents representative computational data for NLO properties of related aromatic compounds, illustrating the range of values that might be expected.

| Compound | Method | α (a.u.) | β (a.u.) | Reference |

| 1-(4-methylphenyl)-3-(4-methoxyphenyl)-propenone | DFT | Not specified | 2.57 x 10⁻³⁰ esu | researchgate.net |

| Di-8-ANEPPS in lipid bilayer | DFT | Not specified | 510 x 10³ a.u. | researchgate.net |

| Naphthalene | DFT/aug-cc-pVQZ | Not specified | Not specified | samipubco.com |

Investigation of the Difluoromethyl Group's Electronic and Steric Influence on Aromatic Systems

The difluoromethyl group (-CHF2) is a unique substituent that imparts specific electronic and steric properties to an aromatic ring, influencing its reactivity and intermolecular interactions.

Inductive and Resonance Effects on Electron Density

The difluoromethyl group is primarily known for its strong electron-withdrawing inductive effect (-I). The high electronegativity of the two fluorine atoms causes a significant pull of electron density from the attached phenyl ring through the sigma bond framework. This effect is somewhat comparable to, though generally considered weaker than, that of the trifluoromethyl (-CF3) group. mdpi.comchemrxiv.org This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution and increases the acidity of any protons on the ring.

The resonance effect (+R) of the difluoromethyl group is generally considered to be weak. While the fluorine atoms have lone pairs that could theoretically be donated to the aromatic ring, this effect is significantly outweighed by the strong inductive withdrawal. Some studies suggest that fluorine-containing groups can influence molecular properties through resonance, but the inductive effect is dominant for the -CHF2 group. chemrxiv.org The net result is that the -CHF2 group acts as a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. The Hammett constants, which quantify the electronic effect of a substituent, would reflect this electron-withdrawing nature. nuph.edu.ua

The table below summarizes the electronic effects of the difluoromethyl group in comparison to related substituents.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -CH₃ | Weakly donating (+I) | Hyperconjugation | Activating, ortho/para-directing |

| -CHF₂ | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivating, meta-directing |

| -CF₃ | Very strongly withdrawing (-I) | Weakly donating (+R) | Strongly deactivating, meta-directing |

| -OCH₃ | Withdrawing (-I) | Strongly donating (+R) | Activating, ortho/para-directing |

Analysis of C-H···F Hydrogen Bonding Potential

A particularly interesting feature of the difluoromethyl group is the ability of its C-H bond to act as a hydrogen bond donor. bohrium.comresearchgate.net The polarization of the C-H bond, caused by the adjacent electronegative fluorine atoms, results in the hydrogen atom having a partial positive charge. This allows it to form weak hydrogen bonds (C-H···F) with suitable acceptors, such as fluorine atoms on neighboring molecules or other electronegative atoms within the same molecule (intramolecular).

In the context of this compound, both intramolecular and intermolecular C-H···F hydrogen bonds are conceivable. Intramolecularly, the hydrogen of the -CHF2 group could potentially interact with the π-electron cloud of the naphthalene ring or with one of the fluorine atoms if the molecular conformation allows. Intermolecularly, these C-H···F bonds can play a significant role in the crystal packing and solid-state architecture of the compound.

Studies have shown that the difluoromethyl group can act as a "lipophilic hydrogen bond donor," a property that is increasingly utilized in drug design to enhance binding affinity and selectivity. mdpi.comh1.conih.gov The strength of these hydrogen bonds is generally weak, with interaction energies typically in the range of 1-5 kcal/mol. researchgate.net

The potential for such interactions in this compound underscores the complex interplay of forces that govern its structure and properties.

| Interaction Type | Description | Potential Impact |

| Intramolecular C-H···π | The hydrogen of the -CHF2 group interacts with the electron-rich naphthalene ring system. | Influences molecular conformation. |

| Intermolecular C-H···F | The hydrogen of a -CHF2 group on one molecule interacts with a fluorine atom on an adjacent molecule. | Affects crystal packing and solid-state properties. |

| Intramolecular C-H···F | The hydrogen of the -CHF2 group interacts with one of its own fluorine atoms. | Can stabilize specific rotamers of the -CHF2 group. |

Chemical Reactivity and Mechanistic Studies of 1 3 Difluoromethyl Phenyl Naphthalene

Reactions at the Difluoromethyl Group: Transformations and Functionalization

The difluoromethyl (CF2H) group is a unique functional moiety that can participate in a variety of chemical transformations. It serves as a lipophilic hydrogen bond donor and can be a bioisostere for hydroxyl, thiol, and other functional groups in drug design. rsc.orgresearchgate.netnih.govresearchgate.netacs.orgchemistryviews.orgmdpi.com Its reactivity is centered around the C-F and C-H bonds.

Reactions Involving the Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, under specific conditions, the C-F bonds in a difluoromethyl group can be functionalized, often through radical or organometallic intermediates. While direct C-F activation on 1-(3-(difluoromethyl)phenyl)naphthalene has not been specifically reported, studies on analogous trifluoromethylarenes provide insight into potential transformations. rhhz.netrsc.orgbaranlab.org

Reductive defluorination of trifluoromethylarenes to difluoromethylarenes has been achieved using various reagents, suggesting that further reduction of the difluoromethyl group in this compound to a monofluoromethyl or methyl group could be possible under similar strong reducing conditions. rhhz.net

Recent advancements have shown that selective C-F bond functionalization can be achieved. For instance, photoredox catalysis has been employed for the defluoroalkylation of trifluoromethylarenes with unactivated alkenes. rsc.org This suggests that the difluoromethyl group in the target molecule could potentially undergo similar transformations to form new C-C bonds.

Table 1: Potential Reactions Involving C-F Bond Activation in Analogy to Trifluoromethylarenes

| Reaction Type | Reagents and Conditions | Expected Product from this compound | Reference for Analogy |

| Reductive Defluorination | Mg, Brønsted Acid | 1-(3-(monofluoromethyl)phenyl)naphthalene or 1-(3-methylphenyl)naphthalene | rhhz.net |

| Defluoroalkylation | Photoredox catalyst, unactivated alkene | 1-(3-(1,1-difluoroalkyl)phenyl)naphthalene derivatives | rsc.org |

Reactions Involving the C-H Bond of the -CF2H Group

The hydrogen atom of the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms, making the CF2H group a hydrogen bond donor. researchgate.netnih.govresearchgate.netacs.orgchemistryviews.org This acidity allows for deprotonation to form a difluoromethyl anion, which can then react with various electrophiles.

While specific data for this compound is not available, the generation of difluoromethyl anions from other aromatic compounds has been documented. chemrxiv.org These anions can participate in nucleophilic additions and substitutions.

Furthermore, the C-H bond can be functionalized through radical pathways. For instance, hydrogen atom transfer (HAT) from the CF2H group can generate a difluoromethyl radical, which can then undergo further reactions.

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In this compound, there are two aromatic systems that can undergo EAS: the naphthalene ring and the phenyl ring. The regioselectivity of these reactions is influenced by the electronic nature of the substituents.

The difluoromethyl group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. wikipedia.org Therefore, on the phenyl ring, electrophilic attack is expected to occur at the positions meta to the CF2H group (positions 2', 4', and 6' relative to the naphthalene substituent).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring System | Major Positions of Electrophilic Attack | Rationale | References |

| Phenyl Ring | C2', C4', C6' | Meta-directing effect of the deactivating CF2H group. | wikipedia.org |

| Naphthalene Ring | C5, C8 and other positions on the unsubstituted ring | Naphthalene is more reactive than benzene (B151609); substitution is generally favored on the unsubstituted ring of 1-substituted naphthalenes. | wordpress.comvpscience.orgmsu.edu |

Nucleophilic Aromatic Substitution Pathways (if applicable)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. latech.edu The difluoromethyl group, being strongly electron-withdrawing, can facilitate SNAr on the phenyl ring of this compound. A suitable leaving group, such as a halogen, positioned ortho or para to the CF2H group would be susceptible to displacement by a nucleophile.

On the naphthalene ring, SNAr is less common unless activated by strongly electron-withdrawing groups. However, there are examples of nucleophilic substitution on naphthalene derivatives, particularly with good leaving groups like a methoxy (B1213986) group, activated by a phosphinyl group. elsevierpure.com

Radical Reactions and Their Selectivity on the Aromatic System

Radical reactions offer an alternative pathway for the functionalization of this compound. The difluoromethyl group itself can be a source of radicals, as discussed in section 6.1.2. Additionally, the aromatic rings can undergo radical substitution.

The introduction of fluoroalkyl radicals onto aromatic systems is a well-established method. rsc.orgnih.govnih.gov The selectivity of radical attack on the biaryl system of this compound would depend on the nature of the radical and the reaction conditions. Generally, radical additions to aromatic systems are less predictable than electrophilic substitutions.

Studies on the radical spirocyclization of biaryls have shown that fluoroalkyl radicals can add to unsaturated bonds, leading to complex molecular architectures. rsc.orgnih.gov This suggests that intramolecular radical cyclization could be a potential pathway for creating novel polycyclic derivatives from suitably substituted precursors of this compound.

Functionalization of the Naphthalene and Phenyl Moieties for Derivative Synthesis

The synthesis of derivatives of this compound can be achieved by functionalizing either the naphthalene or the phenyl ring. Standard aromatic functionalization reactions can be employed, with the regioselectivity guided by the principles outlined in the preceding sections.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be used to introduce new carbon-carbon or carbon-nitrogen bonds at halogenated positions on either ring. The synthesis of functionalized naphthalenes is a broad field with numerous established methods. rsc.orgnih.govresearchgate.netacs.orgacs.orgacs.orgnih.gov

The synthesis of (difluoromethyl)naphthalenes has been achieved through palladium-catalyzed insertion of 1,1-difluoroallenes, offering a route to construct the core structure with pre-installed functional groups. rsc.org This highlights the interest in preparing functionalized difluoromethylated naphthalene derivatives for various applications.

Photochemical Reactivity (e.g., Photocyclization, Photodehydrofluorination)

The photochemical behavior of this compound is a subject of scientific interest, primarily focusing on potential intramolecular rearrangements and the stability of the difluoromethyl group upon exposure to ultraviolet (UV) radiation. While specific experimental studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical reactions of its constituent aromatic systems: the 1-phenylnaphthalene (B165152) core and the difluoromethyl-substituted phenyl ring. The primary anticipated photochemical pathways include photocyclization and photodehydrofluorination.

Photocyclization

The 1-phenylnaphthalene scaffold is known to be susceptible to intramolecular photocyclization. This type of reaction, often a dehydrocyclization, proceeds via the formation of a new carbon-carbon bond between the phenyl and naphthalene ring systems upon UV irradiation. This process is analogous to the photocyclization of other stilbene-like systems and diaryl compounds. For instance, N-phenyl-1-naphthamides have been shown to undergo a dehydrogenative 6π photocyclization to yield benzo[i]phenanthridin-5(6H)-ones when irradiated with purple light (405–410 nm) in the presence of an oxidant.

In the case of this compound, it is plausible that irradiation could lead to the formation of a fluoranthene (B47539) derivative through an intramolecular cyclization. The reaction would likely proceed from the excited singlet state of the molecule, leading to the formation of a dihydrophenanthrene-type intermediate, which could then aromatize by losing hydrogen to yield the final cyclized product. The position of the difluoromethyl group on the phenyl ring would influence the regioselectivity of this cyclization.

Photodehydrofluorination

The presence of a difluoromethyl (CF2H) group on the phenyl ring introduces the possibility of photodehydrofluorination. The C-F bond is generally strong; however, its stability can be influenced by the electronic environment of the aromatic ring and the presence of excited states. It has been observed that the presence of electron-donating groups on a phenyl ring can render trifluoromethyl groups susceptible to photohydrolysis. While the difluoromethyl group is not identical, similar principles may apply.

Upon absorption of UV radiation, the aromatic ring becomes electron-rich in the excited state, which could potentially weaken the adjacent C-F bonds. This could lead to the homolytic or heterolytic cleavage of a C-F bond, initiating a dehydrofluorination process. The specific pathway and efficiency of such a reaction would depend on factors such as the solvent, the presence of sensitizers, and the wavelength of the incident light. The initial products of photodehydrofluorination could be highly reactive radical or ionic species that would subsequently react to form more stable products.

While there is a considerable body of research on the introduction of the difluoromethyl group into aromatic systems via photoredox catalysis, studies on its subsequent photochemical reactivity are less common. The CF2H group is often considered a metabolically stable bioisostere of hydroxyl or thiol groups in medicinal chemistry, implying a general resistance to chemical and, to some extent, photochemical degradation under physiological conditions. However, under more forcing photochemical conditions, its reactivity could become significant.

The following table summarizes the potential photochemical reactions of this compound based on the reactivity of analogous compounds.

| Reaction Type | Proposed Reactant | Potential Product(s) | Reaction Conditions (Inferred) | Supporting Analogy |

| Photocyclization | This compound | Fluoranthene derivative | UV irradiation, possibly with an oxidant or in the presence of a hydrogen acceptor | Photocyclization of N-phenyl-1-naphthamides |

| Photodehydrofluorination | This compound | Monofluoromethyl- or non-fluorinated phenylnaphthalene derivatives | UV irradiation, potentially in polar solvents or with electron donors/acceptors | Photohydrolysis of trifluoromethylarenes with electron-donating groups |

It is important to emphasize that the photochemical reactivity of this compound is a theoretical construct based on the known behavior of related chemical structures. Detailed experimental investigations, including quantum yield measurements, product analysis, and mechanistic studies, are necessary to fully elucidate the photochemical pathways of this specific compound.

Advanced Research Applications of 1 3 Difluoromethyl Phenyl Naphthalene in Chemical Science

Utility as a Synthetic Intermediate and Building Block for Complex Molecules

1-(3-(Difluoromethyl)phenyl)naphthalene and its close analogs are valuable as synthetic intermediates and organic building blocks for constructing more complex molecular architectures. bldpharm.com The presence of two distinct aromatic systems—the naphthalene (B1677914) and the difluoromethylphenyl rings—offers multiple sites for further functionalization through various organic reactions. Chemical suppliers categorize derivatives such as 1-(difluoromethyl)naphthalene-3-methanol and 1-(difluoromethyl)naphthalene-3-acetic acid as fluorinated building blocks, highlighting their role in synthetic chemistry. bldpharm.combldpharm.com

Research has demonstrated the utility of the phenyl-naphthalene scaffold in creating sophisticated molecules. For instance, a similar structural motif was used in the rational design of pan-Raf kinase inhibitors for anti-melanoma activity, where a naphthalene ring was chosen to replace a central phenyl ring to create a more rigid and bulky structure. nih.gov The synthesis of these complex diarylamides involved coupling naphthalene-based intermediates with other aromatic components. nih.gov Furthermore, substrates containing naphthalene moieties have been successfully employed in the synthesis of complex, value-added products such as CF₃-substituted lactones and pyrroles. acs.orgacs.org These transformations showcase how the naphthalene core can be integrated into diverse heterocyclic systems, often to enhance the pharmacological profiles of the final compounds. acs.org The difluoromethyl group, in particular, provides a handle for chemists to modulate properties like lipophilicity and metabolic stability in the target molecules. researchgate.netacs.org

Table 1: Related Synthetic Building Blocks

| Compound Name | CAS Number | Class |

|---|---|---|

| 1-(Difluoromethyl)naphthalene | 53731-26-3 | Fluorinated Building Block bldpharm.com |

| 1-(Difluoromethyl)naphthalene-3-methanol | 1261600-23-0 | Fluorinated Building Block, Alcohol bldpharm.com |

| 1-(Difluoromethyl)naphthalene-3-acetic acid | 1261660-91-6 | Fluorinated Building Block, Carboxylic Acid bldpharm.com |

Potential in Materials Chemistry and Organic Electronic Devices

The unique electronic properties imparted by fluorine substituents make fluorinated polycyclic aromatic hydrocarbons (F-PAHs) promising candidates for new materials in organic electronic devices. oup.com The introduction of fluorine can increase resistance to aerial oxidation by lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO). oup.com

Pinpoint-fluorinated PAHs are actively being investigated as new semiconducting materials for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). oup.com OLEDs, which are prominent in modern displays, consist of an emissive layer (EML) of organic π-conjugated materials sandwiched between two electrodes. researchgate.net For next-generation manufacturing techniques like printing and slot-die coating, the solubility of these organic materials is of paramount importance. researchgate.net A molecule like this compound, with its bulky, non-planar structure and fluorinated group, is expected to have good solubility in organic solvents, making it a suitable precursor for solution-processable EML materials. The fluorine atoms can advantageously modify the semiconducting properties of the PAH skeleton. oup.com

Incorporating rigid, aromatic, and fluorinated structures into polymer chains is a well-established strategy for creating high-performance materials. The addition of units like this compound into polymer backbones can enhance properties such as thermal stability, chemical resistance, and solubility while also modifying the optical and electronic characteristics of the resulting polymer.

Application as a Model Compound in Mechanistic Organic Chemistry Studies

Compounds with a well-defined structure like this compound serve as excellent models for studying reaction mechanisms and fundamental chemical principles. Detailed spectroscopic and computational analyses on similar phenyl-naphthalene structures, such as 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, have been performed to understand their geometric and electronic nature. acs.org Such studies involve characterization by NMR, FT-IR, and UV-vis spectroscopy, complemented by Density Functional Theory (DFT) calculations to correlate experimental data with theoretical structures. acs.org

This compound is also suitable for investigating the regiochemistry of electrophilic aromatic substitution reactions. The high reactivity of the α-carbon on a naphthalene ring compared to other positions is a known factor that directs the outcome of cyclization reactions, a detail that can be explored and rationalized using this model system. oup.com Mechanistic studies can also probe the specific influence of the difluoromethyl group on reaction pathways and transition states.

Development of Analytical Standards in Trace Analysis

For the accurate quantification of a compound in environmental, biological, or material samples, a certified reference material (CRM) is essential. myshopify.comsigmaaldrich.com While a specific CRM for this compound is not widely listed, its development would be a critical step for its use in regulated applications or quantitative research.

Based on existing standards for compounds like naphthalene, a CRM for this compound would be produced and certified under ISO/IEC 17025 and ISO 17034. sigmaaldrich.com The standard would be traceable to primary materials from a National Metrology Institute (NMI), such as NIST. sigmaaldrich.com The certificate of analysis would provide a certified content determined by quantitative NMR (qNMR), along with data on purity, water content, and residual solvents, ensuring its reliability for calibrating analytical instruments and validating methods for trace analysis. myshopify.comsigmaaldrich.com

Contribution to the Broader Understanding of Fluorine Effects in Polycyclic Aromatic Hydrocarbons and Aryl Compounds

The study of this compound contributes significantly to the fundamental understanding of how fluorine substitution affects PAHs. The introduction of fluorine has several key effects:

Electronic Modulation : The high electronegativity of fluorine atoms lowers the HOMO and LUMO energy levels of the PAH framework, which can increase the material's resistance to oxidation. oup.com

Isosteric Replacement : The -CHF₂ group is recognized as a lipophilic isostere of functional groups like -OH, -SH, or amides, and its ability to act as a weak hydrogen bond donor can improve binding selectivity in biological systems. researchgate.net

Aromaticity Perturbation : Theoretical studies using methods like the gauge-including magnetically induced current (GIMIC) have shown that fluorine substitution can weaken the aromatic character of the parent polycyclic hydrocarbon. nih.gov This is a nuanced effect where different analysis methods (e.g., NICS vs. current strengths) can sometimes provide contradictory predictions, making fluorinated PAHs interesting subjects for fundamental research into aromaticity. nih.gov

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing 1-(3-(Difluoromethyl)phenyl)naphthalene, and how is structural purity validated?

Answer:

Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between naphthalene boronic acids and halogenated difluoromethylphenyl precursors, under palladium catalysis . Post-synthesis, structural validation employs:

- Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and fluorine substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (e.g., NIST Standard Reference Database 69) ensures molecular weight accuracy .

- X-ray Crystallography: Resolves stereoelectronic effects of the difluoromethyl group on aromatic stacking .

Advanced Question: How do fluorination patterns in this compound influence its metabolic stability and interaction with cytochrome P450 enzymes?

Answer:

The difluoromethyl group reduces metabolic oxidation by introducing steric hindrance and electronic effects. Key methodologies include:

- In Vitro Microsomal Assays: Liver microsomes (human/rodent) quantify metabolite formation via LC-MS/MS .

- Docking Simulations: Molecular dynamics models (e.g., Protein Data Bank) predict binding affinities to CYP3A4/2D6 isoforms, highlighting fluorine’s role in minimizing enzyme-substrate interactions .

- Isotope-Labeling Studies: Use of ¹⁸O or deuterated analogs tracks oxidative degradation pathways .

Basic Question: What standardized protocols exist for assessing acute and chronic toxicity of this compound in preclinical models?

Answer:

The ATSDR Toxicological Profile outlines tiered testing :

- Acute Exposure: OECD Guideline 423 (oral) or 436 (inhalation) in rodents, monitoring mortality, respiratory distress, and neurobehavioral endpoints over 14 days .

- Subchronic Studies: 90-day oral gavage (EPA OPPTS 870.3100) with histopathology of hepatic/renal tissues .

- Data Extraction: Use Table C-2 () to standardize endpoints like body weight effects and hematological parameters.

Advanced Question: How can conflicting data on hematological effects (e.g., leukopenia vs. neutrophilia) across rodent studies be resolved?

Answer:

Contradictions often arise from exposure route or dose disparities. Methodological solutions include:

- Risk of Bias (RoB) Assessment: Apply Table C-7 () to evaluate randomization, blinding, and dose calibration in conflicting studies.

- Species-Specific Meta-Analysis: Stratify data by strain (e.g., Sprague-Dawley vs. Wistar rats) and adjust for inter-study variability using Cochrane Review tools .

- Mechanistic Follow-Up: Ex vivo bone marrow cultures clarify whether effects stem from direct cytotoxicity or compensatory immune responses .

Methodological Question: What systematic review frameworks are optimal for aggregating toxicokinetic data on this compound?

Answer:

Follow the ATSDR 8-step framework ( ):

Problem Formulation: Define inclusion criteria (e.g., inhalation/oral studies in Table B-1, ).

Literature Search: Use Boolean strings ( ) combining terms like “Naphthalenes/pharmacokinetics” and “fluorine ADME”.

Data Extraction: Customize forms (Table C-2, ) to capture AUC, Cmax, and tissue distribution.

RoB Rating: Apply questionnaires (Table C-6/C-7, ) to exclude low-quality studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.